
N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine typically involves multi-step organic reactions. A common approach might include:
Starting Materials: 2-Fluoro-3-methoxybenzaldehyde and 3-methoxyphenylacetonitrile.
Step 1: Formation of the intermediate Schiff base by reacting 2-Fluoro-3-methoxybenzaldehyde with 3-methoxyphenylacetonitrile in the presence of a base such as sodium hydroxide.
Step 2: Reduction of the Schiff base to the corresponding amine using a reducing agent like sodium borohydride or lithium aluminum hydride.
Step 3: Purification of the final product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to secondary or tertiary amines using reducing agents.
Substitution: Halogenation, nitration, or sulfonation reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as intermediates in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine: shares structural similarities with other phenethylamines, such as:
Uniqueness
- The presence of both fluoro and methoxy groups in this compound may confer unique properties, such as increased lipophilicity or altered receptor binding affinity, distinguishing it from other phenethylamines.
Propiedades
Fórmula molecular |
C18H22FNO2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N-[2-(2-fluoro-3-methoxyphenyl)ethyl]-2-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H22FNO2/c1-21-16-7-3-5-14(13-16)9-11-20-12-10-15-6-4-8-17(22-2)18(15)19/h3-8,13,20H,9-12H2,1-2H3 |
Clave InChI |
SSPXJOSJODGICB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCNCCC2=C(C(=CC=C2)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


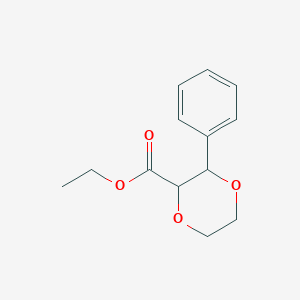
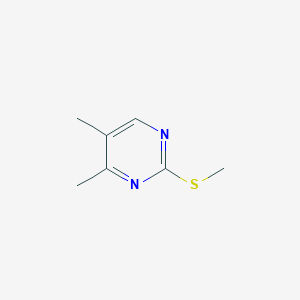
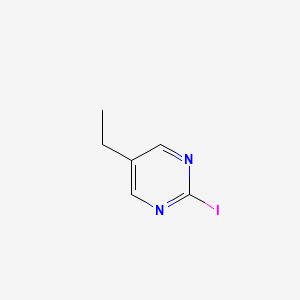

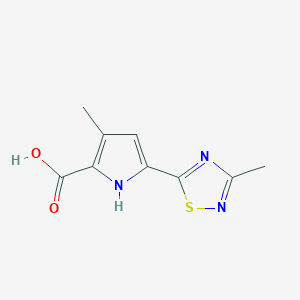
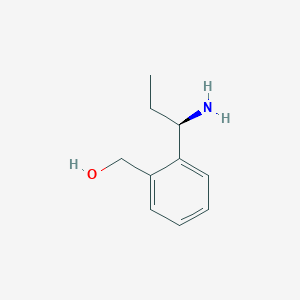
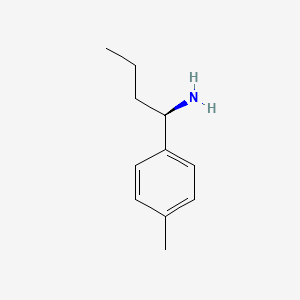

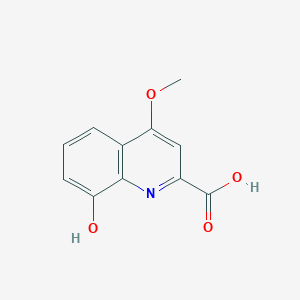
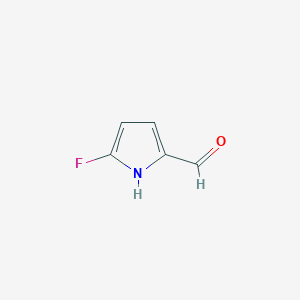
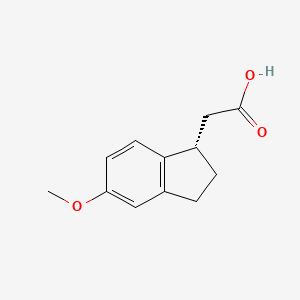
![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
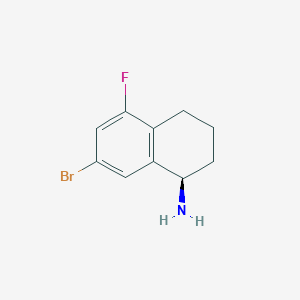
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)
